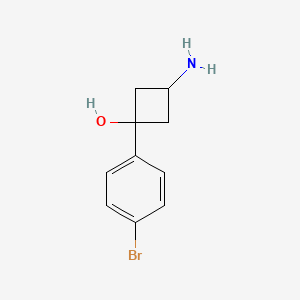

Rac-(1s,3s)-3-amino-1-(4-bromophenyl)cyclobutan-1-ol

Description

Rac-(1s,3s)-3-amino-1-(4-bromophenyl)cyclobutan-1-ol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an amino group, a bromophenyl group, and a cyclobutanol ring, making it a versatile building block in organic synthesis.

Properties

CAS No. |

2901044-14-0 |

|---|---|

Molecular Formula |

C10H12BrNO |

Molecular Weight |

242.11 g/mol |

IUPAC Name |

3-amino-1-(4-bromophenyl)cyclobutan-1-ol |

InChI |

InChI=1S/C10H12BrNO/c11-8-3-1-7(2-4-8)10(13)5-9(12)6-10/h1-4,9,13H,5-6,12H2 |

InChI Key |

AQBVVEJCISFNIA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(C2=CC=C(C=C2)Br)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1s,3s)-3-amino-1-(4-bromophenyl)cyclobutan-1-ol typically involves the following steps:

Cyclobutanone Formation: The initial step involves the formation of a cyclobutanone intermediate through a [2+2] cycloaddition reaction.

Bromination: The cyclobutanone intermediate is then brominated using bromine or a brominating agent to introduce the bromophenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Amino Group-Mediated Reactions

The primary amine undergoes typical nucleophilic reactions:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–25°C to form amides. Steric hindrance from the cyclobutane ring slows reaction kinetics compared to linear analogues.

-

Alkylation : Forms secondary or tertiary amines via reductive amination with aldehydes/ketones (NaBH₃CN, methanol, 25°C).

-

Schiff Base Formation : Condenses with carbonyl compounds (e.g., benzaldehyde) in ethanol under reflux to yield imines.

Hydroxyl Group Reactivity

The secondary hydroxyl group participates in:

-

Esterification : Reacts with carboxylic anhydrides (e.g., acetic anhydride) in pyridine to form esters.

-

Oxidation : Under Jones conditions (CrO₃/H₂SO₄), the hydroxyl group oxidizes to a ketone, though overoxidation of the cyclobutane ring may occur.

-

Protection/Deprotection : Sillylation (TBSCl, imidazole) or acetylation (Ac₂O) strategies are employed to block the hydroxyl group during multistep syntheses.

Cyclobutane Ring Reactions

The strained cyclobutane ring enables unique transformations:

-

Ring-Opening : Catalytic hydrogenation (H₂/Pd-C, 50 psi) cleaves the cyclobutane ring to form a linear diol via strain relief.

-

Cycloadditions : Participates in [2+2] photocycloadditions with alkenes under UV light, forming bicyclic structures .

Aryl Bromide Reactivity

The 4-bromophenyl group facilitates cross-coupling reactions:

| Reaction Type | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF/H₂O (80°C) | Biaryl derivatives | 60–75% | |

| Buchwald–Hartwig Amination | Pd₂(dba)₃, Xantphos, amine, toluene (110°C) | Aryl amines | 50–65% |

Rearrangement Reactions

Structural analogs undergo rearrangements under specific conditions:

-

Pinacol Rearrangement : Acidic treatment (H₂SO₄, H₂O) of diols leads to 1,2-shifts, forming ketones .

-

Benzilic Acid Rearrangement : Base-mediated (LiHMDS) 1,2-diketone rearrangement yields α-hydroxy acids, applicable if oxidation forms a diketone intermediate .

Comparative Reactivity of Structural Analogs

Key differences in reactivity between similar cyclobutane derivatives:

| Compound | Functional Groups | Notable Reactivity |

|---|---|---|

| Rac-(1s,3s)-3-amino-1-(4-bromophenyl)cyclobutan-1-ol | -NH₂, -OH, Br | Suzuki coupling dominates due to aryl bromide |

| 3-Amino-1-cyclopentanecarboxylic acid | -NH₂, -COOH | Enhanced acidity of carboxylic acid enables salt formation |

| Rac-(1r,3r)-3-amino-1-phenylcyclobutane-1-carboxylic acid | -NH₂, -COOH | Carboxylic acid participates in peptide coupling |

Mechanistic Insights

-

Steric Effects : The cyclobutane ring’s rigidity restricts conformational flexibility, favoring reactions with minimal spatial demands (e.g., acylation over bulky alkylations).

-

Electronic Effects : Electron-withdrawing bromine on the aryl group polarizes the C-Br bond, enhancing oxidative addition in cross-coupling reactions.

Scientific Research Applications

Rac-(1s,3s)-3-amino-1-(4-bromophenyl)cyclobutan-1-ol has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rac-(1s,3s)-3-amino-1-(4-bromophenyl)cyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and bromophenyl groups play a crucial role in binding to these targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

- (1s,3s)-3-amino-3-(4-bromophenyl)cyclobutan-1-ol hydrochloride

- (1s,3s)-3-amino-3-(4-chlorophenyl)cyclobutan-1-ol

- (1s,3s)-3-amino-3-(4-fluorophenyl)cyclobutan-1-ol

Uniqueness

Rac-(1s,3s)-3-amino-1-(4-bromophenyl)cyclobutan-1-ol is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different halogen substituents.

Biological Activity

Rac-(1S,3S)-3-amino-1-(4-bromophenyl)cyclobutan-1-ol is a compound of interest due to its potential biological activities. This article reviews the structural characteristics, synthesis, and biological effects of this compound based on available literature.

Structural Characteristics

This compound has the molecular formula and features a cyclobutane ring substituted with an amino group and a 4-bromophenyl moiety. The compound's structure can be represented by the following SMILES notation: C1C(CC1(C2=CC=C(C=C2)Br)O)N .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization processes and functional group modifications. Specific synthetic pathways have not been extensively documented in the literature, indicating a need for further exploration in this area.

Pharmacological Properties

The biological activity of this compound has not been extensively studied in peer-reviewed literature. However, related compounds with similar structures have shown various pharmacological effects:

- Anticancer Activity : Compounds with bromophenyl groups have been investigated for their anticancer properties. For example, studies on similar structures indicate potential cytotoxic effects against various cancer cell lines .

- Antimicrobial Effects : Brominated compounds are often evaluated for their antimicrobial activities. The presence of the bromine atom may enhance the interaction with microbial targets, leading to increased efficacy .

The proposed mechanisms through which similar compounds exert their biological effects include:

- Inhibition of Protein Synthesis : Some derivatives may act by inhibiting protein synthesis in target cells, leading to cell death.

- Reactive Oxygen Species Modulation : Compounds that interact with cellular oxidative stress pathways can enhance or reduce reactive oxygen species (ROS), impacting cell viability and proliferation.

Q & A

Basic: What are the key challenges in synthesizing Rac-(1s,3s)-3-amino-1-(4-bromophenyl)cyclobutan-1-ol, and how can they be addressed methodologically?

Answer:

The synthesis of this compound involves constructing a strained cyclobutane ring while introducing stereochemical control at positions 1 and 2. A common approach is to start with 1-(4-bromophenyl)cyclobutan-1-ol (synthesized via [4+0] cycloaddition of cyclobutanone with a brominated aryl Grignard reagent; see for analogous routes) and introduce the amino group via reductive amination or nucleophilic substitution. Key challenges include:

- Steric hindrance : The cyclobutane ring limits reactivity at the 3-position. Use bulky protecting groups (e.g., Boc for amines) to direct regioselectivity.

- Racemization : The stereocenters (1s,3s) may racemize under acidic/basic conditions. Opt for mild reaction conditions (e.g., low-temperature azide reduction for amine installation).

- Purification : Polar functional groups (OH, NH₂) complicate chromatography. Use reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA) as a modifier for better resolution .

Advanced: How can computational methods predict the stereochemical outcomes of reactions involving this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict stereoselectivity. For example:

- Cycloaddition reactions : Calculate the activation energy of competing pathways (e.g., endo vs. exo transition states) to determine regioselectivity.

- Amine functionalization : Analyze protonation states and hydrogen-bonding interactions to predict racemization risks.

- Chiral resolution : Molecular docking simulations with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) can optimize enantiomer separation .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR :

- ¹H/¹³C NMR : Confirm cyclobutane ring geometry (e.g., coupling constants J ~8–10 Hz for adjacent protons). The 4-bromophenyl group shows deshielded aromatic protons (δ 7.4–7.6 ppm).

- 2D NMR (COSY, NOESY) : Resolve stereochemistry by correlating spatial proximity of H-1 and H-3.

- IR : Identify hydroxyl (3200–3600 cm⁻¹) and amine (3300–3500 cm⁻¹) stretches.

- MS (HRMS) : Confirm molecular formula via exact mass (e.g., C₁₁H₁₃BrNO⁺ requires m/z 278.0165) .

Advanced: How do steric and electronic effects of the 4-bromophenyl group influence the reactivity of this compound in cross-coupling reactions?

Answer:

The 4-bromophenyl group acts as both a directing group and a steric barrier:

- Electronic effects : Bromine’s electron-withdrawing nature activates the aryl ring for electrophilic substitution but deactivates it for Suzuki-Miyaura coupling (requires Pd catalysts with strong transmetalation ability, e.g., PdCl₂(dppf)).

- Steric effects : The para-bromo substituent hinders axial approach in cyclobutane ring-opening reactions. Use bulky ligands (e.g., XPhos) to mitigate steric congestion.

- Case study : In , a related bromophenyl cyclopropane derivative underwent iodination at the ortho position, suggesting similar steric constraints apply .

Basic: What strategies are recommended for resolving data contradictions in enantiomeric excess (ee) measurements?

Answer:

Contradictions often arise from:

- Methodological bias : Compare ee values from HPLC (chiral columns like Chiralpak IA) vs. NMR (chiral shift reagents, e.g., Eu(hfc)₃).

- Sample purity : Impurities (e.g., residual solvents) distort results. Use preparative TLC or recrystallization (e.g., hexane/EtOAc) to isolate pure enantiomers.

- Calibration errors : Validate HPLC methods with racemic and enantiopure standards. For NMR, ensure shift reagents are anhydrous .

Advanced: How can the cyclobutane ring’s strain be exploited in catalytic asymmetric synthesis?

Answer:

The ring’s inherent strain (~26 kcal/mol) drives reactivity in:

- Ring-opening metathesis (ROM) : Use Grubbs catalysts to generate strained intermediates for C–N bond formation.

- Photocatalysis : UV irradiation induces [2+2] cycloreversion, enabling radical recombination with chiral ligands (e.g., Binap) to control stereochemistry.

- Enzyme-mediated resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze esters at the 1-position, leveraging steric strain .

Basic: What are the best practices for storing this compound to prevent degradation?

Answer:

- Temperature : Store at –20°C in airtight containers to minimize oxidation of the amine and hydroxyl groups.

- Light sensitivity : Protect from UV light (amber glass vials) to prevent bromine dissociation.

- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the cyclobutane ring.

- Stability data : Analogous brominated compounds in and show decomposition above 40°C .

Advanced: How does the amino group’s configuration (3s) affect biological activity in receptor-binding assays?

Answer:

The 3s-amino group’s spatial orientation impacts hydrogen-bonding interactions with target proteins:

- Docking studies : Compare binding affinities of (1s,3s) vs. (1s,3r) enantiomers using AutoDock Vina.

- Case study : In , a fluorophenyl analog showed 10-fold higher activity when the amino group occupied the axial position, suggesting similar stereochemical preferences here.

- Pharmacophore modeling : Map the NH₂ and OH groups as hydrogen-bond donors for kinase inhibition assays .

Basic: What synthetic routes are available for introducing the amino group at the 3-position of the cyclobutane ring?

Answer:

- Gabriel synthesis : React 3-bromo-1-(4-bromophenyl)cyclobutan-1-ol with phthalimide-K₂CO₃, followed by hydrazine deprotection.

- Reductive amination : Condense a 3-ketone intermediate with NH₃/H₂ using NaBH₃CN.

- Azide-alkyne cycloaddition : Install an azide at the 3-position, then reduce to amine via Staudinger reaction. Yields vary (50–75%) depending on steric hindrance .

Advanced: How can X-ray crystallography resolve ambiguities in the cyclobutane ring’s puckering mode?

Answer:

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) structures.

- Analysis : Software like SHELXT identifies puckering parameters (e.g., Cremer-Pople coordinates). For Rac-(1s,3s), expect a "twist-boat" conformation due to substituent strain.

- Case study : A related cyclopropane in showed similar puckering distortions, validated by DFT-optimized geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.